Methyl 2-(2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
Description
Methyl 2-(2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a heterocyclic compound featuring a tetrahydrobenzo[b]thiophene core substituted with a methyl ester group at position 3 and a thioacetamido-linked [1,2,4]triazolo[4,3-a]pyridine moiety at position 2. The compound is synthesized via cyanoacetylation of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate intermediates, followed by functionalization with triazolopyridine-thiol groups under reflux conditions . Its structural complexity suggests applications in medicinal chemistry, particularly as an enzyme inhibitor or receptor modulator.
Properties
IUPAC Name |
methyl 2-[[2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3S2/c1-25-17(24)15-11-6-2-3-7-12(11)27-16(15)19-14(23)10-26-18-21-20-13-8-4-5-9-22(13)18/h4-5,8-9H,2-3,6-7,10H2,1H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KISGRRCDHJXJMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC2=C1CCCC2)NC(=O)CSC3=NN=C4N3C=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects. These activities suggest that the compound may interact with a variety of biological targets.
Mode of Action
It’s known that the triazole and thiadiazine moieties in similar compounds can make specific interactions with different target receptors. This suggests that the compound may interact with its targets through hydrogen bond accepting and donating characteristics.
Biochemical Pathways
Compounds with similar structures have been found to inhibit parasitic growth, suggesting that they may interfere with haemoglobin hydrolysis or other processes essential to parasite survival.
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been conducted on similar compounds. These studies can provide valuable insights into the potential bioavailability and pharmacokinetic properties of the compound.
Result of Action
Similar compounds have been found to exhibit cytotoxicity at certain concentrations, suggesting that this compound may also have cytotoxic effects.
Biological Activity
Methyl 2-(2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity through various studies and findings.
Chemical Structure and Properties
The compound is characterized by a unique structural framework that includes:
- Triazole and Pyridine Moieties : These are known for their biological activity, particularly in anticancer and antimicrobial applications.
- Tetrahydrobenzo[b]thiophene : This structure contributes to the lipophilicity and potential bioavailability of the compound.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
-
Anticancer Activity
- Compounds with similar structures have been identified as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in immune regulation and tumor progression. Inhibition of IDO1 enhances immune responses against tumors, making these compounds promising candidates for cancer immunotherapy .
- A study indicated that derivatives of triazole compounds exhibit significant cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and Bel-7402 (liver cancer) .
-
Antimicrobial Properties
- The presence of triazole and thiophene moieties suggests potential antibacterial and antifungal activities. Research has shown that compounds related to this structure demonstrate efficacy against various pathogens .
- Comparative studies have reported moderate antimicrobial activity against bacterial and fungal strains when tested against standard antibiotics .
- Anti-inflammatory and Antioxidant Activity
Case Studies
- Cytotoxicity Assays
- Antimicrobial Efficacy
Data Table: Biological Activities of Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Triazole and thiophene moieties | IDO1 inhibition; Anticancer; Antimicrobial |
| 6-Chloro-[1,2,4]triazolo[4,3-a]pyridine | Chlorine substitution on triazole | Moderate IDO1 inhibition |
| 7-Methylquinoline | Methyl group on quinoline | Antimicrobial properties |
| 5-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine | Trifluoromethyl substitution | Enhanced binding affinity to heme-containing enzymes |
Comparison with Similar Compounds
Table 1: Comparative Analysis of Structural Analogues
Key Structural and Functional Differences
Core Heterocycle :
- The target compound’s tetrahydrobenzo[b]thiophene core distinguishes it from thiazolopyrimidines (e.g., 11b) and imidazopyridines (e.g., 1l). This core enhances rigidity and lipophilicity compared to purely aromatic systems .
- Analogues like IIIe and IIId share the tetrahydrobenzo[b]thiophene scaffold but differ in substituents (e.g., benzylpiperidine vs. triazolopyridine), impacting solubility and target affinity .
Functional Groups :
- The methyl ester in the target compound may improve metabolic stability compared to ethyl esters (e.g., IIIe) .
- The [1,2,4]triazolo[4,3-a]pyridin-thio group introduces sulfur and nitrogen atoms, enabling redox activity and hydrogen bonding, unlike the carboxamide or piperazine groups in IIIb–IIId .
Biological Relevance :
- While IIIe and IIId exhibit acetylcholinesterase inhibition, the target compound’s triazolopyridine-thio group may enhance binding to enzymes or receptors through sulfur-mediated interactions .
Spectroscopic and Physicochemical Properties
- IR Spectroscopy : The target compound’s IR spectrum would show peaks for ester C=O (~1700 cm⁻¹) and triazole C=N (~1600 cm⁻¹), contrasting with IIIe’s ester (~1700 cm⁻¹) and IIIb’s carboxamide (~1650 cm⁻¹) .
- NMR : The [1,2,4]triazolo[4,3-a]pyridine moiety would produce distinct aromatic proton shifts (δ 7.0–8.5 ppm), differing from the benzylpiperidine protons (δ 2.5–3.5 ppm) in IIIe .
Pharmacological Potential
- The triazolopyridine-thio group may confer improved blood-brain barrier penetration compared to bulkier substituents (e.g., phenethyl in 1l) .
Q & A
Basic Synthesis Optimization
Q: What are the critical parameters for optimizing the synthesis yield of this compound? A: Key parameters include:
- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) enhance reactant solvation and reaction homogeneity, improving yield .
- Temperature control : Maintaining 60–80°C prevents side reactions (e.g., decomposition of thioacetamide intermediates) while ensuring sufficient activation energy .
- Catalyst use : Triethylamine or acetic anhydride can catalyze amide bond formation and cyclization steps .
- Purification : Column chromatography or recrystallization in ethanol removes unreacted precursors and byproducts .
Advanced Structural Confirmation
Q: How can contradictions in spectral data (e.g., NMR vs. mass spectrometry) during structural elucidation be resolved? A:
- Multi-technique validation : Combine H/C NMR, high-resolution mass spectrometry (HRMS), and X-ray crystallography (if crystalline) to cross-verify functional groups and connectivity .
- Isotopic labeling : Use deuterated solvents or N-labeled precursors to resolve overlapping signals in complex heterocyclic regions .
- Computational modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values for ambiguous peaks .
Basic Reaction Monitoring
Q: What methodologies ensure real-time monitoring of the synthesis process? A:
- Thin-layer chromatography (TLC) : Track reaction progress using silica gel plates and UV visualization for intermediates like thioacetamides .
- High-performance liquid chromatography (HPLC) : Quantify purity (>95%) with reverse-phase C18 columns and acetonitrile/water gradients .
- In situ FTIR : Monitor characteristic peaks (e.g., C=O stretch at ~1700 cm) to confirm esterification and cyclization .
Advanced Structure-Activity Relationship (SAR) Design
Q: How can researchers systematically design analogs to improve bioactivity? A:
- Substituent modulation : Replace the 4,5,6,7-tetrahydrobenzo[b]thiophene moiety with bicyclic systems (e.g., tetrahydroquinoline) to enhance lipophilicity and target binding .
- Computational docking : Use AutoDock Vina to predict interactions with enzymes like kinases or phosphodiesterases, focusing on the triazolo-pyridine core .
- In vitro screening : Prioritize analogs with IC values <10 μM in enzyme inhibition assays (e.g., COX-2 or PARP) .
Basic Pharmacological Activity Assessment
Q: What are the standard assays for evaluating this compound’s biological activity? A:
- Enzyme inhibition : Use fluorogenic substrates in kinetic assays (e.g., NADH-coupled assays for dehydrogenase targets) .
- Cell viability : Test cytotoxicity in cancer lines (e.g., MCF-7 or HeLa) via MTT assays, with dose ranges of 1–100 μM .
- Receptor binding : Radioligand displacement assays (e.g., H-labeled ligands for GPCRs) quantify affinity (K) .
Advanced Data Contradiction Analysis
Q: How should discrepancies in bioactivity data across studies be addressed? A:
- Replicate conditions : Standardize cell lines, assay buffers, and incubation times to minimize variability .
- Orthogonal assays : Confirm anti-inflammatory activity via both COX-2 inhibition and TNF-α ELISA to rule off-target effects .
- Meta-analysis : Compare results with structurally similar triazolo-pyridine derivatives to identify trends in substituent-driven activity .
Basic Stability Profiling
Q: What protocols assess the compound’s stability under storage and experimental conditions? A:
- Forced degradation : Expose to heat (40°C), light (UV lamp), and pH extremes (2–12) for 48 hours; analyze via HPLC for decomposition products .
- Lyophilization : Test solubility in PBS or DMSO and stability after freeze-thaw cycles (-80°C to 25°C) .
Advanced Metabolic Pathway Prediction
Q: How can researchers predict and validate metabolic pathways for this compound? A:
- In silico tools : Use GLORY or MetaPrint2D to identify likely Phase I oxidation sites (e.g., sulfur atoms in the thiophene ring) .
- Microsomal assays : Incubate with liver microsomes (human or murine) and quantify metabolites via LC-MS/MS .
- Isotope tracing : Synthesize C-labeled analogs to track metabolic fates in vivo .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
